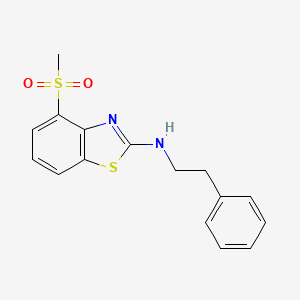![molecular formula C19H24N8O B12267772 4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267772.png)
4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines under inert conditions . The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures, followed by gradual warming to room temperature and further reaction with other reagents to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core.
Aplicaciones Científicas De Investigación
4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects by inhibiting specific protein kinases, such as protein kinase B (PKB or Akt). This inhibition disrupts intracellular signaling pathways that regulate cell growth and survival, leading to the suppression of cancer cell proliferation . The molecular targets include various enzymes and transcription factors involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Uniqueness
4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H24N8O |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
4-[6-methyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H24N8O/c1-14-12-16(25-8-10-28-11-9-25)24-19(23-14)27-6-4-26(5-7-27)18-15-2-3-20-17(15)21-13-22-18/h2-3,12-13H,4-11H2,1H3,(H,20,21,22) |
Clave InChI |
LXXVJIVJAPURHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267694.png)

![2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide](/img/structure/B12267703.png)
![N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267714.png)
![1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B12267718.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267722.png)
![6-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12267728.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B12267729.png)
![N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267732.png)
![4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12267735.png)
![N-[1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12267759.png)
![N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267762.png)
![5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12267766.png)
![4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267767.png)
